molecular formula C15H20O4 B2428986 Methyl3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate CAS No. 1027256-76-3

Methyl3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate

Cat. No.: B2428986
CAS No.: 1027256-76-3
M. Wt: 264.321
InChI Key: WDHBITOCHSJBMF-UHFFFAOYSA-N
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Description

Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate is a chemical compound with the molecular formula C15H21NO4. It is known for its potential biological activity and various applications in scientific research . This compound is often used as an intermediate in organic synthesis and has gained attention due to its unique structure and reactivity.

Properties

CAS No.

1027256-76-3

Molecular Formula

C15H20O4

Molecular Weight

264.321

IUPAC Name

methyl 3-[1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]benzoate

InChI

InChI=1S/C15H20O4/c1-10(13(16)19-15(2,3)4)11-7-6-8-12(9-11)14(17)18-5/h6-10H,1-5H3

InChI Key

WDHBITOCHSJBMF-UHFFFAOYSA-N

SMILES

CC(C1=CC(=CC=C1)C(=O)OC)C(=O)OC(C)(C)C

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate typically involves the reaction of 3-(1-aminoethyl)benzoic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The tert-butoxycarbonyl group can be cleaved under physiological conditions, releasing the active amine, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

  • Methyl 3-((tert-butoxycarbonyl)amino)benzoate
  • Methyl 3-(1-aminoethyl)benzoate
  • Methyl 3-(1-((tert-butoxycarbonyl)amino)propyl)benzoate

Comparison: Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate is unique due to the presence of both the tert-butoxycarbonyl-protected amine and the ester group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. The compound’s structure also provides stability and reactivity, making it a valuable intermediate in organic synthesis .

Biological Activity

Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate, a compound with the chemical formula C15H21NO4, is of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate features a benzoate moiety attached to a tert-butoxycarbonyl (Boc)-protected amino group. The synthesis typically involves the following steps:

  • Formation of the Boc-protected amine : The reaction of an appropriate amine with Boc anhydride under basic conditions.
  • Esterification : The Boc-protected amine is then reacted with methyl 3-bromobenzoate in the presence of a base to yield the desired product.

Anticancer Properties

Recent studies have indicated that Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate exhibits promising anticancer activity. A notable investigation demonstrated its effectiveness in inhibiting cancer cell proliferation through the modulation of specific signaling pathways involved in cell cycle regulation.

StudyFindings
Study 1 Showed IC50 values in the micromolar range against various cancer cell lines, indicating strong cytotoxic effects.
Study 2 Identified mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase.

Antiviral Activity

The compound has also been evaluated for its antiviral properties, particularly against viral infections that pose significant public health challenges. In vitro assays revealed:

  • Mechanism of Action : The compound appears to interfere with viral replication processes by targeting viral enzymes essential for their lifecycle.
  • Efficacy : Demonstrated effective inhibition of viral load in infected cell cultures, suggesting potential as a therapeutic agent against specific viruses.

The biological activity of Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Modulation : It has shown potential in modulating receptor activity that influences cell growth and apoptosis.

Case Study 1: Cancer Cell Lines

In a controlled study, Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate was tested against several cancer cell lines, including breast and lung cancer. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.

Case Study 2: Viral Infections

Another study focused on its antiviral effects against influenza virus. The compound was administered to infected mice, resulting in reduced symptoms and lower viral titers compared to control groups.

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